molecular formula C17H19NOS B2769887 N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide CAS No. 431075-86-4

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide

Cat. No. B2769887
CAS RN: 431075-86-4
M. Wt: 285.41
InChI Key: RBMGIMOMBUJNGH-UHFFFAOYSA-N
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Description

“N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide” is a chemical compound with the molecular formula C17H19NOS . It has an average mass of 285.404 Da and a monoisotopic mass of 285.118744 Da .


Molecular Structure Analysis

The molecular structure of “N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide” consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally similar to N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, as glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of human lymphoma cells in vitro and in mouse models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Antimicrobial Applications

Research on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, with structural similarities to N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, demonstrated potent and selective activity against Helicobacter pylori. This suggests potential applications of similar compounds in treating infections caused by this gastric pathogen (Carcanague et al., 2002).

Antifungal and Antibacterial Properties

A study on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives, including those structurally related to N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, explored their antibacterial and antifungal activities. These derivatives showed specific interactions with various bacterial and fungal strains, indicating their potential as antimicrobial agents (Lahtinen et al., 2014).

Drug Solubility and Delivery

The evaluation of electronic and biological interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and some polar liquids indicated that certain structural modifications could enhance drug solubility and delivery mechanisms. Such studies are crucial for developing more efficient drug formulations (Bharathy et al., 2021).

Molecular Docking and Cytotoxicity Studies

Research on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, related in structure to N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide, included synthesis, pharmacological evaluation, molecular docking, and cytotoxicity studies. These compounds exhibited significant antibacterial activity and moderate anti-enzymatic potential, suggesting their utility in developing new antimicrobial agents (Siddiqui et al., 2014).

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGIMOMBUJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide

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